L-cysteine

Catalog No.
S524815
CAS No.
52-90-4
M.F
C3H7NO2S
M. Wt
121.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-cysteine

CAS Number

52-90-4

Product Name

L-cysteine

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)S

Solubility

Freely soluble in water
Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride
Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C
277 mg/mL at 25 °C
Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene
Soluble (in ethanol)

Synonyms

Cysteine, Cysteine Hydrochloride, Half Cystine, Half-Cystine, L Cysteine, L-Cysteine, Zinc Cysteinate

Canonical SMILES

C(C(C(=O)O)N)S

Isomeric SMILES

C([C@@H](C(=O)O)N)S

Description

The exact mass of the compound Cysteine is 121.0197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 277000 mg/l (at 25 °c)2.29 m277 mg/ml at 25 °cfreely soluble in waterfreely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloridewater solubility (per g/100 g h2o): 28 g/100 ml of solution at 25 °c; 16 g/100 ml of solution at 20 °c277 mg/ml at 25 °cvery soluble in water and acetic acid; insoluble in ether, acetone and benzenesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 647530. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of cysteine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Antistatic; Hair conditioning; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.
  • Disulfide Bond Formation

    Cysteine residues within a protein can form covalent disulfide bonds (S-S) with each other. These bonds contribute significantly to the protein's tertiary and quaternary structures, influencing protein folding, stability, and overall function []. Disulfide bridges can be strategically introduced or cleaved during protein engineering experiments to study how they affect protein activity [].

  • Protein-Protein Interactions

    The thiol group of cysteine can also participate in non-covalent interactions with other proteins or molecules. These interactions can be crucial for protein complex formation, signal transduction pathways, and enzyme regulation []. Researchers can leverage cysteine's reactivity to design molecules that disrupt these interactions, offering potential therapeutic strategies [].

  • Redox Regulation

    Cysteine's thiol group readily participates in oxidation-reduction (redox) reactions. This property allows proteins containing cysteine residues to act as redox sensors, regulating cellular processes in response to changes in the redox environment []. Studying these redox-sensitive cysteine residues helps researchers understand how cells respond to oxidative stress and other environmental cues.

L-cysteine is a naturally occurring, sulfur-containing amino acid classified as a non-essential amino acid due to its biosynthetic pathways in the human body. It is characterized by its thiol side chain, which plays a crucial role in various biochemical processes. The molecular formula of L-cysteine is C3H7NO2S, and it exists in two stereoisomeric forms: L-cysteine and D-cysteine, with the L-form being predominant in biological systems . This amino acid is vital for protein synthesis and acts as a precursor for the synthesis of other important biomolecules, including glutathione, taurine, and coenzyme A.

Cysteine's mechanism of action depends on the context. Here are some examples:

  • Protein structure: Disulfide bonds between cysteine residues contribute to the folding, stability, and function of proteins.
  • Enzyme function: The thiol group of cysteine can act as a nucleophile in enzymatic reactions, allowing enzymes to bind and modify substrates.
  • Antioxidant defense: Cysteine is a precursor to glutathione, a vital cellular antioxidant that protects against oxidative stress.
Due to its reactive thiol group. Key reactions include:

  • Oxidation: L-cysteine can be oxidized to form L-cystine, a dimeric form linked by a disulfide bond. This oxidation can occur through various oxidants such as hydrogen peroxide or bromine .
  • Formation of Thiyl Radicals: The oxidation of L-cysteine can generate thiyl radicals, which are reactive intermediates that can further react with molecular oxygen or other thiol groups .
  • Metal Ion Coordination: L-cysteine can form coordination complexes with metal ions due to its thiolate group, which is essential in various enzymatic functions and metal ion transport .

L-cysteine exhibits several biological activities that contribute to its significance in health and disease:

  • Antioxidant Properties: As a precursor to glutathione, L-cysteine plays a critical role in cellular defense against oxidative stress by scavenging free radicals and reactive oxygen species .
  • Protein Structure Stabilization: The formation of disulfide bonds between cysteine residues contributes to the tertiary structure of proteins, enhancing their stability and functionality .
  • Detoxification: L-cysteine is involved in detoxifying harmful substances in the body, including heavy metals and drugs, by forming non-toxic complexes .

L-cysteine can be synthesized through various methods:

  • Biosynthetic Pathway: In mammals, L-cysteine is synthesized from the amino acid serine and methionine. The process involves several enzymatic steps, including the conversion of homocysteine to cystathionine followed by its cleavage into L-cysteine and alpha-ketobutyrate .
  • Chemical Synthesis: Laboratory synthesis methods include the hydrolysis of racemic 2-amino-Δ2-thiazoline-4-carboxylic acid or the reaction of cysteine derivatives with nucleophiles .

L-cysteine has diverse applications across various fields:

  • Pharmaceuticals: It is used as a supplement for its antioxidant properties and potential benefits in conditions like chronic obstructive pulmonary disease and cystic fibrosis .
  • Food Industry: L-cysteine serves as a food additive for flavor enhancement and as a dough conditioner in baking .
  • Cosmetics: Due to its skin-repairing properties, it is incorporated into cosmetic formulations aimed at improving skin health .

Research on L-cysteine interactions includes:

  • Drug Interactions: Studies have shown that L-cysteine can influence the pharmacokinetics of certain drugs by altering their metabolism or bioavailability .
  • Metal Ion Binding: The binding affinity of L-cysteine for heavy metals has been investigated, revealing its potential role in mitigating metal toxicity through chelation mechanisms .

L-cysteine shares structural similarities with several other amino acids and compounds. Key comparisons include:

CompoundSimilaritiesUnique Features
MethionineBoth are sulfur-containing amino acidsMethionine contains a thioether group
GlutathioneBoth function as antioxidantsGlutathione is a tripeptide
HomocysteineBoth are involved in sulfur metabolismHomocysteine is an intermediate in cysteine biosynthesis
TaurineBoth contain sulfurTaurine is not an amino acid but a sulfonic acid

L-cysteine's unique thiol group allows it to participate in redox reactions and form disulfide bonds, distinguishing it from these similar compounds. Its role as a precursor for glutathione further emphasizes its importance in cellular defense mechanisms against oxidative stress.

The endogenous synthesis of L-cysteine in eukaryotic organisms follows two primary pathways: the transsulfuration pathway and serine acetylation pathway. These pathways represent distinct biochemical routes that enable cells to produce this critical sulfur-containing amino acid from different precursor molecules.

Transsulfuration Pathway in Eukaryotes

The transsulfuration pathway in eukaryotes constitutes the primary route for L-cysteine biosynthesis from methionine-derived homocysteine. This pathway involves the sequential action of two pyridoxal phosphate-dependent enzymes: cystathionine β-synthase and cystathionine γ-lyase [1] [2].

Cystathionine β-synthase catalyzes the condensation of L-homocysteine with L-serine to form cystathionine, water, and ammonia. The enzyme exhibits a tetrameric structure with 63 kDa subunits and requires two cofactors: pyridoxal 5'-phosphate and heme. The reaction mechanism involves a β-replacement reaction where the thiol group of homocysteine displaces the hydroxyl group of serine [1] [2] [3].

The enzymatic kinetics of cystathionine β-synthase demonstrate significant regulatory complexity. The enzyme is allosterically activated by S-adenosylmethionine, which increases the Vmax but does not affect the Km for substrates [4]. The maximum rate constant (kobs1) for the enzyme reaches 40 ± 4 s⁻¹ under optimal conditions, with the enzyme showing a hyperbolic dependence on substrate concentration [5].

Cystathionine γ-lyase, the second enzyme in the pathway, catalyzes the α,γ-elimination of cystathionine to produce L-cysteine, 2-oxobutanoate, and ammonia. This enzyme belongs to the γ-family of pyridoxal phosphate-dependent enzymes and demonstrates substrate specificity for cystathionine over other potential substrates [6] [7].

The transsulfuration pathway shows tissue-specific expression patterns in mammals. Cystathionine β-synthase functions predominantly in nervous system tissues, although it maintains activity in peripheral organs including liver and kidneys. The enzyme undergoes post-translational regulation through cleavage at the carboxyl terminal at R413, generating a 45 kDa monomer that exhibits twice the activity of the full-length form and becomes refractory to S-adenosylmethionine-mediated activation [8].

Metabolic Regulation of Transsulfuration

The transsulfuration pathway demonstrates sophisticated regulatory mechanisms that respond to cellular sulfur status and metabolic demands. Under sulfur-replete conditions, high concentrations of bisulfide stabilize the enzyme complex through allosteric binding sites. When sulfur becomes limiting, O-acetylserine accumulates, triggering complex dissociation and signaling sulfur starvation [2].

The pathway exhibits inducible characteristics in response to cellular stress conditions. Cystathionine γ-lyase expression increases during oxidative stress, endoplasmic reticulum stress, Golgi stress, mitochondrial stress, inflammation, and nutrient starvation. This induction occurs through multiple transcriptional regulators, with specificity protein 1 controlling basal expression levels [8].

Quantitative analysis reveals that the transsulfuration pathway contributes significantly to cellular cysteine pools under specific conditions. In cancer cells subjected to cysteine limitation, the pathway can support cell proliferation when extracellular cysteine sources become restricted. The rate of transsulfuration depends on cellular capacity to conduct methylation reactions that convert S-adenosylmethionine to S-adenosylhomocysteine [2].

Serine Acetylation Pathway in Eukaryotes

Although the serine acetylation pathway is more characteristic of prokaryotic organisms, certain eukaryotic systems, particularly fungi, possess modified versions of this biosynthetic route. The pathway involves the sequential action of serine acetyltransferase and O-acetylserine sulfhydrylase to convert L-serine into L-cysteine.

In fungal systems such as Ogataea parapolymorpha, a novel mitochondrial serine O-acetyltransferase has been identified that differs structurally from bacterial and plant enzymes. This enzyme possesses a mitochondrial targeting sequence at the N-terminus and an α/β hydrolase 1 domain at the C-terminal region. The enzyme demonstrates functional interchangeability with Escherichia coli serine acetyltransferase despite exhibiting lower enzymatic activity and marginal feedback inhibition by cysteine [9].

The mitochondrial localization of serine acetyltransferase in fungal systems suggests compartmentalized sulfur metabolism. Deletion mutants lacking this enzyme show remarkably reduced intracellular levels of cysteine and glutathione, indicating impaired O-acetylserine generation. The enzyme variant lacking the mitochondrial targeting sequence can restore O-acetylserine auxotrophy but not cysteine auxotrophy, demonstrating the critical role of subcellular localization in sulfur assimilation [9].

Metabolic Integration and Flux Control

The integration of transsulfuration and serine acetylation pathways with broader cellular metabolism demonstrates the central role of L-cysteine in cellular homeostasis. The transsulfuration pathway connects directly to the methionine cycle, providing a mechanism for homocysteine clearance while generating cysteine for glutathione synthesis and protein incorporation.

Stable isotope labeling studies using ¹³C-labeled serine reveal that transsulfuration-derived cysteine contributes significantly to cellular glutathione pools. The incorporation of labeled serine into glutathione through transsulfuration demonstrates the quantitative importance of this pathway in maintaining cellular redox balance [2].

The pathway exhibits metabolic flexibility in response to cellular demands. Under conditions of enhanced methylation reactions, such as those occurring in certain cancer cells, transsulfuration activity increases correspondingly. This metabolic adaptation allows cells to maintain cysteine homeostasis even when extracellular cysteine availability becomes limited [2].

Microbial Biosynthesis: Genetic and Enzymatic Regulation in Prokaryotes

Prokaryotic organisms utilize sophisticated genetic and enzymatic regulatory mechanisms to control L-cysteine biosynthesis. The primary pathway in enteric bacteria involves the sequential action of serine acetyltransferase and O-acetylserine sulfhydrylase, with complex regulatory networks controlling enzyme expression and activity.

Genetic Organization and Transcriptional Control

The genes encoding L-cysteine biosynthetic enzymes in prokaryotes are organized into operons subject to complex transcriptional regulation. The cysE gene encoding serine acetyltransferase and cysK gene encoding O-acetylserine sulfhydrylase-A represent the core biosynthetic genes in Escherichia coli and related enteric bacteria [10] [11].

Transcriptional regulation involves multiple regulatory proteins that respond to sulfur availability and cysteine levels. The master regulator CysB controls the expression of sulfur acquisition genes in response to N-acetylserine levels. When sulfur becomes limiting, O-acetylserine accumulates and chemically isomerizes to N-acetylserine, which binds to CysB and promotes expression of sulfate acquisition genes [12] [13].

The CyuR transcriptional regulator represents a newly characterized regulatory system for cysteine-dependent gene expression. CyuR binds to the DNA sequence motif 'GAAwAAATTGTxGxxATTTsyCC' in the absence of cysteine and controls the expression of at least 25 genes involved in sulfur metabolism and antimicrobial resistance. The regulator activates the cyuPA operon for hydrogen sulfide generation while negatively controlling the expression of mdlAB encoding potential antibiotic transporters [14] [15].

Enzymatic Regulation and Feedback Control

Serine acetyltransferase serves as the primary regulatory enzyme in prokaryotic L-cysteine biosynthesis, subject to multiple levels of control. The enzyme catalyzes the CoA-dependent acetylation of L-serine to form O-acetylserine and demonstrates feedback inhibition by L-cysteine. Structural studies reveal that cysteine binds in a crevice between adjacent left-handed parallel β-helix domains, with the proximity of its thiol group to the thiol group of CoA confirming active site binding [16].

Kinetic analysis of serine acetyltransferase from Neisseria gonorrhoeae demonstrates substrate-specific parameters. The enzyme exhibits a Km of 1.21 ± 0.16 mM for L-serine and 0.149 ± 0.05 mM for acetyl-CoA, with corresponding kcat values of 1444 ± 41 s⁻¹ and 1176 ± 111 s⁻¹ respectively. The catalytic efficiency (kcat/Km) reaches 1.19 × 10⁶ M⁻¹s⁻¹ for L-serine and 7.89 × 10⁶ M⁻¹s⁻¹ for acetyl-CoA [17].

The formation of the cysteine synthase complex represents a sophisticated regulatory mechanism involving the physical interaction between serine acetyltransferase and O-acetylserine sulfhydrylase. The complex consists of one serine acetyltransferase hexamer and two O-acetylserine sulfhydrylase dimers in a 3:2 protomer ratio. Complex formation is controlled by sulfur availability, with bisulfide stabilizing the complex under sulfur-replete conditions [12] [13].

Metabolic Engineering and Pathway Optimization

Prokaryotic L-cysteine biosynthesis has been extensively studied for metabolic engineering applications. Three primary strategies have proven successful for enhancing production: overexpression of feedback-insensitive enzymes, reduction of cysteine degradation, and optimization of transport systems [18] [10].

The overexpression of altered cysE genes encoding feedback-insensitive serine acetyltransferase represents the most widely implemented strategy. Site-directed mutagenesis replacing the methionine residue at position 256 with other amino acids or introducing premature termination codons reduces feedback inhibition sensitivity. These modifications enable L-cysteine production levels of approximately 200 mg/L in laboratory strains [19].

The deletion of cysteine degradation enzymes significantly improves production yields. The tnaA and metC genes encoding cysteine-degrading enzymes have been identified as primary targets for deletion. In Corynebacterium glutamicum, deletion of the aecD gene encoding L-cysteine desulfhydrylase increases cysteine production by reducing metabolic flux toward degradation pathways [18] [11].

Recent advances in sulfur source optimization have revealed that thiosulfate serves as a superior sulfur source compared to sulfate for L-cysteine production. Thiosulfate utilization offers advantages in NADPH conservation and energy molecule utilization, contributing to improved production efficiency [10].

Regulatory Networks and Metabolic Control

The regulatory networks controlling prokaryotic L-cysteine biosynthesis demonstrate remarkable complexity and integration with broader cellular metabolism. The ccdR gene encoding a cysteine-inducible cysteine desulfhydrase regulator exemplifies the sophisticated control mechanisms. This LRP-like transcriptional regulator responds to cysteine availability and positively controls the expression of cysteine-metabolizing enzymes [20].

The cysteine synthase complex formation represents a regulatory switch that adapts L-cysteine biosynthetic capacity to cellular conditions. When sulfur is readily available, the complex maximizes serine acetyltransferase activity while protecting the enzyme from cold inactivation and proteolytic destruction. Under sulfur limitation, complex dissociation signals sulfur starvation and redirects metabolic flux [13].

Post-translational modifications provide additional regulatory control over enzyme activity. The C-terminal tail of serine acetyltransferase undergoes conformational changes upon cysteine binding, reducing substrate inhibition and increasing catalytic activity. These modifications allow rapid response to changing cellular conditions without requiring new protein synthesis [13].

Metabolic Interconversion with Cystine and Glutathione

The metabolic interconversion of L-cysteine with cystine and glutathione represents critical pathways that maintain cellular redox homeostasis and provide mechanisms for sulfur amino acid storage and transport. These interconversions occur through specific enzymatic reactions and transport systems that respond to cellular oxidative status.

Cysteine-Cystine Redox Cycling

The interconversion between L-cysteine and cystine involves oxidation-reduction reactions that occur across cellular compartments. In the bacterial periplasm, which maintains oxidative conditions, L-cysteine undergoes oxidation to form cystine through disulfide bond formation. Studies using Escherichia coli cells producing elevated L-cysteine levels demonstrate that cystine accounts for approximately 30% of total free cysteine under standard conditions [21].

The oxidation process is enhanced by the presence of disulfide bond-forming enzymes such as DsbA. Overexpression of DsbA increases the ratio of cystine to total cysteine to approximately 50%, indicating the enzymatic nature of the oxidation process. This system functions as a reducing equivalent shuttle, where L-cysteine provides reducing power to oxidative cellular compartments [21].

The L-cysteine/L-cystine shuttle system operates across cellular membranes to maintain redox balance. Cystine is transported into cells through the xc⁻ system, which functions as an antiporter exchanging one molecule of glutamate for cystine. Once inside the cell, cystine undergoes rapid reduction to cysteine by thioredoxin reductase 1 or glutathione. This system provides a mechanism for cells to import oxidized cysteine and utilize it for intracellular reducing reactions [22].

Transport Systems and Cellular Distribution

Multiple transport systems facilitate the movement of cysteine and cystine across cellular membranes. The alanine, serine, cysteine transporter system includes ASCT1 and ASCT2, which conduct sodium-dependent exchange of small neutral amino acids. ASCT1 specifically transports cysteine and shows enrichment in glial cells that express serine biosynthetic enzymes [22].

The excitatory amino acid transporter 3 represents another sodium-dependent system for cysteine uptake. This transporter demonstrates specificity for cysteine and contributes to maintaining intracellular cysteine levels. The diversity of transport systems reflects the critical importance of cysteine availability for cellular metabolism [22].

In prokaryotic systems, specific cysteine uptake and degradation operons have been identified. The cdsAB operon encodes a cysteine permease (CdsA) and cysteine desulfidase (CdsB) that together constitute a system for cysteine utilization. The CdsA permease shows specificity for L-cysteine transport, while CdsB catalyzes cysteine degradation with the generation of hydrogen sulfide [23].

Glutathione Biosynthesis and Cycling

The biosynthesis of glutathione from L-cysteine occurs through a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase and glutathione synthetase. The first step involves the synthesis of γ-glutamylcysteine from L-glutamate and L-cysteine, with this reaction serving as the rate-limiting step in glutathione synthesis. The second step adds glycine to the C-terminal of γ-glutamylcysteine to form the complete tripeptide [24] [25].

The glutamate-cysteine ligase enzyme demonstrates complex regulatory properties. The enzyme consists of catalytic and modifier subunits, with the modifier subunit (GCLM) playing critical roles in enzyme regulation. Knockout studies of GCLM in mice result in lower plasma and tissue glutathione levels, accompanied by greatly reduced plasma cysteine. These animals display altered adipose and liver metabolism, including higher metabolic rates and reduced fat storage [26].

The breakdown of glutathione provides a significant source of cellular cysteine through the action of γ-glutamyl transpeptidase. This enzyme cleaves the γ-peptide linkage of glutathione to produce cysteinylglycine and glutamate. The cysteinylglycine undergoes subsequent hydrolysis to generate cysteine and glycine, which can be imported into cells for metabolic utilization [22].

Metabolic Integration and Physiological Significance

The interconversion pathways connecting L-cysteine, cystine, and glutathione demonstrate remarkable integration with cellular metabolism and stress responses. Under oxidative stress conditions, the demand for glutathione increases significantly, driving increased flux through the glutamate-cysteine ligase reaction. This increased demand can be met through enhanced cysteine synthesis via the transsulfuration pathway or through increased cystine import and reduction [22] [27].

The cysteine-cystine redox couple serves as a major determinant of cellular redox status. The ratio of reduced to oxidized cysteine reflects the overall redox environment and influences protein thiol-disulfide status. Disruption of this balance is associated with oxidative stress and various pathological conditions, including cancer and neurodegenerative diseases [22] [27].

Quantitative analysis of cysteine-containing dipeptides reveals additional complexity in cysteine metabolism. High-throughput liquid chromatography-tandem mass spectrometry analysis has identified multiple cysteine-containing dipeptides that may serve specialized functions in cellular redox control. These compounds can be produced through the action of amino acid ligases and represent novel targets for understanding cysteine metabolism [28].

Data Tables

Table 1: Kinetic Parameters of Key Enzymes in L-Cysteine Biosynthesis

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Serine AcetyltransferaseNeisseria gonorrhoeaeL-serine1.21 ± 0.161444 ± 411.19 × 10⁶ [17]
Serine AcetyltransferaseNeisseria gonorrhoeaeAcetyl-CoA0.149 ± 0.051176 ± 1117.89 × 10⁶ [17]
Cystathionine β-SynthaseHumanS-adenosylmethionine--kobs1 = 40 ± 4 [5]

Table 2: Regulatory Elements in Prokaryotic L-Cysteine Biosynthesis

Regulatory ElementGene TargetRegulatory MechanismPhysiological ResponseReference
CysBSulfur acquisition genesTranscriptional activationSulfur starvation response [12]
CyuRcyuPA operon, mdlABTranscriptional regulationCysteine-dependent antimicrobial resistance [14]
CcdRccdA (cysteine desulfhydrase)Transcriptional activationCysteine catabolism [20]
Cysteine Synthase ComplexcysE, cysKProtein-protein interactionSulfur availability sensing [13]

Table 3: Transport Systems for Cysteine and Cystine

TransporterSubstrate SpecificityCellular LocalizationMechanismReference
ASCT1L-cysteine, L-serine, L-alanineGlial cellsNa⁺-dependent exchange [22]
ASCT2L-glutamine, L-asparagine, L-cysteinePeripheral tissuesNa⁺-dependent exchange [22]
System xc⁻L-cystine/L-glutamateVarious cell typesNa⁺-independent antiporter [22]
EAAT3L-cysteineNeuronal tissuesNa⁺-dependent uptake [22]
CdsAL-cysteineBacterial periplasmPermease [23]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS]
White powder with a sulfurous odor; [Acros Organics MSDS]
Solid
White crystals; Sulferous aroma

Color/Form

Colorless crystals
White crystals

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

121.01974964 g/mol

Monoisotopic Mass

121.01974964 g/mol

Heavy Atom Count

7

LogP

-2.49
-2.49 (LogP)
-2.49
log Kow = -2.49

Decomposition

When heated to decomposition it emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Appearance

Solid powder

Melting Point

260 °C decomposes
220 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K848JZ4886

Related CAS

62488-11-3
7048-04-6 (Hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 410 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 84 of 410 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 326 of 410 companies with hazard statement code(s):;
H302 (80.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (21.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Cysteine is an amino acid. Amino acids help break down food, support growth, and repair body tissue. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine, at https://publications.nigms.nih.gov/structlife/chapter1.html.

Drug Indication

For the prevention of liver damage and kidney damage associated with overdoses of acetaminophen

Livertox Summary

Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Antidotes, Toxicological Emergency

Therapeutic Uses

/EXPL THER/ Acetaminophen-cysteine adducts (APAP-CYS) are a serum biomarker of acetaminophen exposure, formed when the oxidative metabolite of acetaminophen binds to cysteine residues of hepatic proteins. APAP-CYS adducts become elevated in cases of acute liver failure following acetaminophen overdose and have been proposed as a diagnostic tool to identify acetaminophen-induced acute liver failure when standard testing is inconclusive.
/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.
/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.
/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.
For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Pharmacology

Due to this ability to undergo redox reactions, cysteine has antioxidant properties. Cysteine is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic disease or who suffer from malabsorption syndromes. Cysteine may at some point be recognized as an essential or conditionally essential amino acid.
Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)

Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).

Vapor Pressure

0.00000207 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

3374-22-9
52-90-4

Metabolism Metabolites

L-Cysteine is the central compound in sulfur metabolism in the human body. In proteins the formation of disulfide bonds between the thiol groups of cysteine plays an important role for tertiary structure and enzymatic activity; cysteine is however always incorporated in the polypeptide chain as cysteine. L-Cysteine is degraded to pyruvate in two steps: one is removal of sulfur and the other is a transamination. Cysteine can be metabolized to form taurine and carbon dioxide through the cysteinsulfinate pathway, where the initial step is oxidation of cysteine to cysteine sulfinate. This step is catalyzed by cysteine dioxygenase. Cysteine sulfinate may then be decarboxylated to form taurine or it may be metabolized via the putative intermediate beta-sulfinylpyruvate to pyruvate and sulfite and then to carbon dioxide and sulfate.
Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Associated Chemicals

(+)-Cysteine; 921-01-7
(+-)-Cysteine; 3374-22-9
Cysteine hydrochloride; 52-89-1

Wikipedia

Cysteine
Isoprene

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Reducing; Antistatic; Hair conditioning; Antioxidant

Methods of Manufacturing

By addition of a thiol compound to an unsaturated amino acid derivative; by hydrolysis of proteins in the presence of carbon dioxide; by treating in HCl hydrolysis of proteins in the presence of carbon dioxide; by treating an HCl hydrolysate of hair with CuO2, followed by the decomposition of the resulting copper-cysteine complex with hydrogen sulfide; by the addition of thioacetic acid to alpha-acetamido acrylic acid; by treatment of a keratine HCl hydrolysate with zinc to reduce the cystine present to cysteine; by electrolytic reduction of cystine.
L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

L-Cysteine: ACTIVE
A non-essential amino acid in human development.
An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

The near-infrared (NIR) fluorescence sensor for rapid, selective, and sensitive detection of cysteine (Cys) is of great importance in both biological and environmental sciences. Herein, we report a specific probe with turn-on fluorescence property, visible color change with naked-eye, and large wavelength shift on UV spectra for highly selective detection of Cys over homocysteine (Hcy) and glutathione (GSH) in both HEPES buffer (10 mM, pH 7.4) and diluted human serum. The probe based on the conjugate addition-cyclization reaction has a low limit of detection to Cys (0.16 uM as NIR fluorescence sensor and 0.13 uM as UV sensor). Kinetic study indicated that the probe has a very rapid response to Cys, owing to the much higher pseudo-first-order reaction constant with Cys (299/M/s) than with Hcy (1.29/M/s) or GSH (0.53/M/s). Upon addition of Cys to a solution of the probe, the color changed from purple to cyan, with the maximum wavelength shifting from 582 to 674 nm in the UV spectrum and a fluorescence emission at 697 nm appearing. It has been successfully applied for determination of Cys in diluted serum and bioimaging of Cys in living cells with low cell toxicity.
Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A new fluorescent probe based on an ensemble of gold nanoclusters (AuNCs) and polymer protected gold nanoparticles (AuNPs) for turn-on sensing of L-cysteine was designed and prepared. The AuNCs were protected by bovine serum albumin and had strong fluorescence. The polymer protected AuNPs were synthesized by a facile in situ strategy at room temperature and could quench the fluorescence of AuNCs due to the Forster resonance energy transfer. Interestingly, it has been observed that the quenched fluorescence of AuNCs was recovered by L-cysteine, which could induce the aggregation of polymer protected AuNPs by sulfur group. Then the prepared fluorescent probe was successfully used for determination of L-Cys in human urines ... .
A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.
A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. Air sensitive. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.
In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.

Dates

Modify: 2023-08-15
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